N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine - 162012-67-1

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Catalog Number: EVT-340459
CAS Number: 162012-67-1
Molecular Formula: C14H7ClF2N4O2
Molecular Weight: 336.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer activity. The compound "N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine" is a member of this family and is structurally related to various synthesized quinazoline derivatives that have been studied for their potential therapeutic applications. This analysis will explore the synthesis, mechanism of action, and applications of quinazoline derivatives, with a focus on their anticancer properties.

Synthesis Analysis
  • Nucleophilic aromatic substitution: The chlorine atom in the 4-position of 4-chloro-7-fluoro-6-nitro-quinazoline is replaced by 3-chloro-4-fluoroaniline. This reaction usually requires elevated temperatures and a suitable solvent. [, ]
  • Optimization: Studies have explored optimizing the synthesis by investigating different reaction reagents, feed ratios, and reaction conditions to improve yield and simplify the process. [, ]
Chemical Reactions Analysis
  • Reduction: This reaction can convert the nitro group (-NO2) to an amine group (-NH2), leading to the formation of N-4- (4 - chloro- 3 -trifluoromethyl -phenyl ) -7 - methoxy - quinazoline -4, 6-diamine, an important intermediate in the synthesis of various biologically active compounds. []
Applications in Various Fields

Anticancer Activity

Quinazoline derivatives have shown promising anticancer activity across various cancer cell lines. The synthesis of 4-aminoquinoline derivatives and their subsequent evaluation for cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468 revealed that these compounds were effective, with some showing more potent effects than chloroquine1. Another study identified a derivative with high blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models2. These findings suggest that quinazoline derivatives could serve as prototypes for developing new classes of anticancer agents.

Antiviral Activity

In addition to their anticancer properties, quinazoline derivatives have also been explored for their antiviral activity. A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and found to inhibit Zika virus (ZIKV) replication in vitro3. This indicates that quinazoline derivatives could be potential candidates for the development of new antiviral drugs, particularly against emerging viruses like ZIKV.

Fluorescence Properties

The fluorescence properties of quinazoline derivatives have also been investigated, which could have implications for their use in imaging and diagnostic applications. A study on the synthesis and fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives, which are structurally related to quinazoline derivatives, provided insights into their potential use in fluorescence-based assays and as imaging agents6.

Afatinib (BIBW 2992)

Compound Description: Afatinib (chemically N-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine) is a potent and irreversible inhibitor of the tyrosine kinase activity of epidermal growth factor receptor (EGFR), HER2, and HER4. It is clinically used for treating non-small cell lung cancer (NSCLC) patients with EGFR mutations. [, ]

Relevance: Afatinib shares the core quinazoline structure with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. The key structural difference is the substitution at the 7th position of the quinazoline ring. While N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has a fluorine and a nitro group at positions 7 and 6, respectively, Afatinib has a (tetrahydrofuran-3-yl)oxy group at position 7 and an amino group at position 4. Both compounds share the N-(3-chloro-4-fluorophenyl)amino substituent at position 4. [, ]

Gefitinib (Iressa®)

Compound Description: Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine) is a selective tyrosine kinase inhibitor for the epidermal growth factor receptor (EGFR). It is primarily used to treat certain types of non-small cell lung cancer (NSCLC). [, , ]

Relevance: Gefitinib and N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine are both anilinoquinazoline derivatives, sharing the core quinazoline structure with an aniline substituent at the 4th position. They differ in their substituents at positions 6 and 7 of the quinazoline ring. Gefitinib has a methoxy group at position 7 and a (3-morpholino-propoxy) group at position 6, while N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has a fluorine atom at position 7 and a nitro group at position 6. [, , ]

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Compound Description: This compound is an important intermediate in the synthesis of several biologically active compounds, including some with potential for treating cancer. []

Relevance: This compound shares the core quinazoline structure with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Both compounds have an aniline substituent at the 4th position, but the substituents on the aniline ring differ. In N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, the aniline ring has a chlorine atom at position 4 and a trifluoromethyl group at position 3, while in the target compound, the aniline ring has a chlorine atom at position 3 and a fluorine atom at position 4. Additionally, the target compound has a fluorine atom at position 7 and a nitro group at position 6, while this related compound has a methoxy group at position 7 and an amino group at position 6. []

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)-N-(3-morpholinopropyl)-quinazoline-4-amine

Compound Description: This compound is identified as an N-alkylated side product during the synthesis of Gefitinib. []

Relevance: This compound is structurally very similar to Gefitinib and therefore also closely related to N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. It shares the core structure of Gefitinib, including the 4-anilinoquinazoline core and the methoxy and (3-morpholino-propoxy) substituents at positions 7 and 6, respectively. The key difference is the additional (3-morpholinopropyl) group attached to the nitrogen of the aniline moiety at the 4th position. []

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine

Compound Description: This compound is a related substance of Gefitinib, prepared for quality control purposes during drug synthesis. []

Relevance: This compound is structurally very similar to Gefitinib and therefore also closely related to N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. The only structural difference compared to Gefitinib is the position of the chlorine and fluorine atoms on the aniline ring at the 4th position. []

7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one

Compound Description: This compound is a related substance of Gefitinib, prepared for quality control purposes during drug synthesis. []

N-(3,4-dichlorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine

Compound Description: This compound is a related substance of Gefitinib, prepared for quality control purposes during drug synthesis. []

Relevance: This compound is structurally very similar to Gefitinib and therefore also closely related to N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. It shares the core structure of Gefitinib with the only difference being the presence of a chlorine atom at the 4th position of the aniline ring instead of a fluorine atom. []

Mechanism of Action

Quinazoline derivatives have been shown to exhibit cytotoxic effects on cancer cell lines through various mechanisms. For instance, some derivatives have been found to induce apoptosis, which is a programmed cell death process crucial for eliminating cancer cells. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a potent inducer of apoptosis with an EC50 for caspase activation of 2 nM, suggesting a strong pro-apoptotic effect5. Additionally, certain quinazoline derivatives have been reported to inhibit tubulin polymerization, which is essential for cell division, thereby exerting antiproliferative effects5. Another derivative, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, was found to inhibit the phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), which is associated with cell proliferation4. These mechanisms highlight the potential of quinazoline derivatives as anticancer agents.

Properties

CAS Number

162012-67-1

Product Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Molecular Formula

C14H7ClF2N4O2

Molecular Weight

336.68 g/mol

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F

Synonyms

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine; (3-Chloro-4-fluorophenyl)(7-fluoro-6-nitroquinazolin-4-yl)amine

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.